![molecular formula C11H9ClN4O3 B8484540 6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione](/img/structure/B8484540.png)
6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione is a heterocyclic compound that features a spiro linkage between a quinazoline and an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-3-methylquinazolin-4-one with an imidazolidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or functionalized derivatives.
Applications De Recherche Scientifique
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-3-methylquinazolin-4-one: Shares the quinazoline core but lacks the spiro linkage.
Imidazolidine derivatives: Compounds with similar imidazolidine rings but different substituents or linkages.
Uniqueness
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness makes it valuable for specific applications where such properties are advantageous.
Propriétés
Formule moléculaire |
C11H9ClN4O3 |
|---|---|
Poids moléculaire |
280.67 g/mol |
Nom IUPAC |
6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione |
InChI |
InChI=1S/C11H9ClN4O3/c1-16-10(19)13-7-3-2-5(12)4-6(7)11(16)8(17)14-9(18)15-11/h2-4H,1H3,(H,13,19)(H2,14,15,17,18) |
Clé InChI |
QBRYBUXHTFUNRQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)NC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
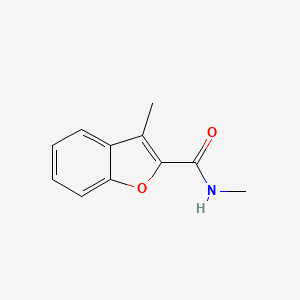
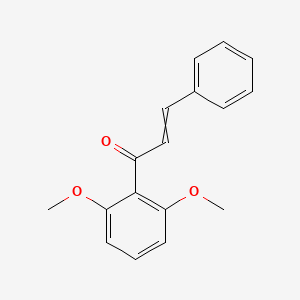
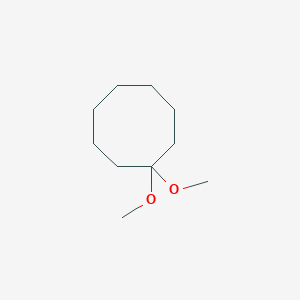
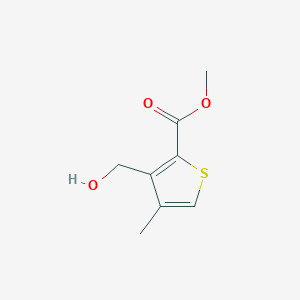
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitriledihydrochloride](/img/structure/B8484485.png)
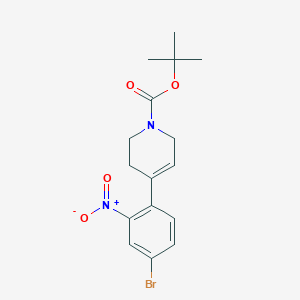
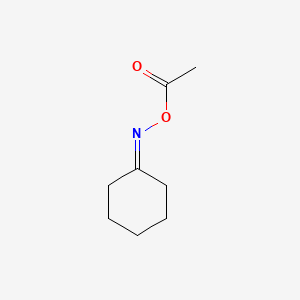

![[3-(4-Trifluoromethyl-benzyloxy)-phenyl]-methanol](/img/structure/B8484524.png)
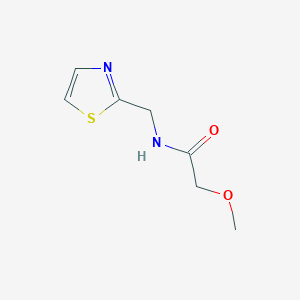

![2-(4-Methylphenyl)naphtho[1,2-B]furan](/img/structure/B8484531.png)
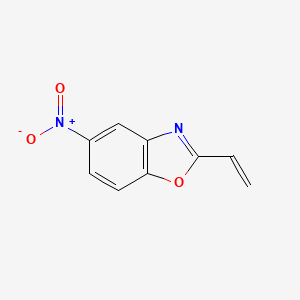
![5-[(2,5-Difluorophenyl)-hydroxymethyl]pyrimidine](/img/structure/B8484558.png)
